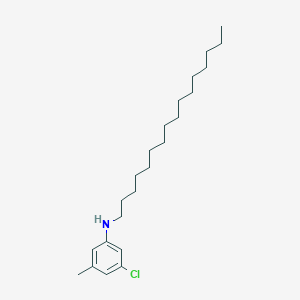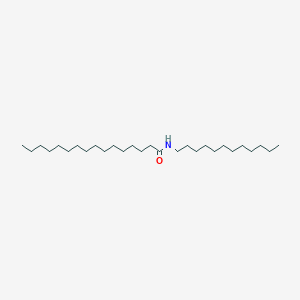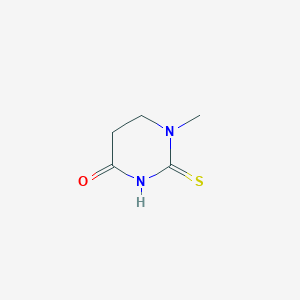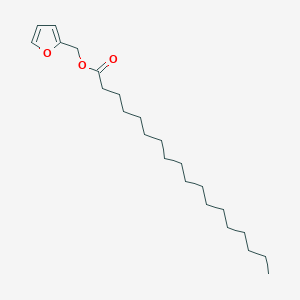
N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine is an organic compound with a complex structure that includes phenoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The phenoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or other biologically active agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(phenylcarbamoyl)ethylenediamine
- N,N’-Bis(phenylcarbamoyl)butylenediamine
- N,N’-Bis(phenylcarbamoyl)hexamethylenediamine
Uniqueness
N,N’-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenoxycarbonyl groups and the 4-methyl-1,3-phenylenediamine core provide a unique combination of reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
4223-24-9 |
|---|---|
Molekularformel |
C21H18N2O4 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
phenyl N-[2-methyl-5-(phenoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C21H18N2O4/c1-15-12-13-16(22-20(24)26-17-8-4-2-5-9-17)14-19(15)23-21(25)27-18-10-6-3-7-11-18/h2-14H,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
HRHQJVCYJQPJQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)








